2,6-Dichloro-1,5-naphthyridine

Catalog No.
S1893924
CAS No.
27017-66-9
M.F
C8H4Cl2N2
M. Wt
199.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-1,5-naphthyridine

CAS Number

27017-66-9

Product Name

2,6-Dichloro-1,5-naphthyridine

IUPAC Name

2,6-dichloro-1,5-naphthyridine

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

InChI

InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H

InChI Key

GMQKLOANTBSSHU-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1N=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)Cl)Cl
  • Synthesis and Characterization

    Research efforts have been documented on the synthesis and characterization of 2,6-Dichloro-1,5-naphthyridine. A study published in 2002 describes the methods used to confirm the structure of the compound through spectral data [].

  • Potential Applications

    Naphthyridine derivatives, as a class, possess a range of biological activities that make them attractive candidates for drug discovery. These activities include antibacterial, antifungal, and antitumor properties []. Given the structural similarity, 2,6-Dichloro-1,5-naphthyridine might hold potential for similar applications. However, further research is required to determine its specific biological effects.

2,6-Dichloro-1,5-naphthyridine is a chlorinated derivative of naphthyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the naphthyridine ring. This compound has garnered interest in medicinal chemistry due to its structural properties, which can influence biological activity and reactivity. The molecular formula of 2,6-dichloro-1,5-naphthyridine is C₉H₅Cl₂N, and its structure features a bicyclic aromatic system with nitrogen atoms contributing to its heterocyclic nature.

Typical of halogenated aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as the Meisenheimer reaction, where nucleophiles attack the aromatic system leading to substitution products .
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitution, where electrophiles attack the aromatic ring, facilitated by the electron-withdrawing effect of the chlorine substituents

    2,6-Dichloro-1,5-naphthyridine finds applications primarily in medicinal chemistry as a precursor for various bioactive compounds. Its derivatives are explored for:

    • Antimicrobial Agents: Compounds derived from 2,6-dichloro-1,5-naphthyridine have shown potential as antimicrobial agents.
    • Pharmaceutical Intermediates: It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases.
    • Material Science: The compound's unique properties may allow its use in developing new materials with specific functionalities.

The biological activity of 2,6-dichloro-1,5-naphthyridine has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its efficacy against certain pathogens. Additionally, derivatives of naphthyridines have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth

Several synthetic routes have been developed for 2,6-dichloro-1,5-naphthyridine:

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